N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
N-(3-Chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl carboxamide group. This scaffold is of interest in medicinal chemistry due to its structural similarity to purine analogs, which are often exploited for targeting enzymes like kinases or polymerases. The compound’s synthesis typically involves functionalizing the pyrrolo[3,4-d]pyrimidine core via nucleophilic aromatic substitution (SNAr) or coupling reactions. For instance, microwave-assisted synthesis using tert-butyl-protected intermediates (e.g., tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) has been reported to yield derivatives with moderate efficiency (22% yield for a related compound, M5) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYPWJETDZWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, also known as N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide, is a heterocyclic pyrimidine derivative. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial effects.
Mode of Action
Pyrimidine derivatives have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors. The interaction with these targets can lead to various changes in cellular processes, potentially contributing to the compound’s biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and immune response, among others.
Biological Activity
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-d]pyrimidine core structure with a chlorophenyl substituent. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10ClN5O |
| Molecular Weight | 275.70 g/mol |
| Chemical Class | Pyrrolo[3,4-d]pyrimidine derivative |
Anticancer Activity
Research indicates that compounds with a pyrrolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. Specifically, this compound has been evaluated against various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines (NCI 60 panel), showcasing IC50 values in the low micromolar range, which suggests potent anticancer activity .
Antimicrobial Properties
The compound also displays notable antimicrobial activity. Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.
- Research Findings : A study reported that derivatives similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Pyrimidine derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes.
- Data Table: COX Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib (Standard) | 0.05 |
This table illustrates that the compound's anti-inflammatory activity is comparable to established drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
- Chlorophenyl Group : The presence of the chlorophenyl moiety enhances the lipophilicity and potential interaction with biological targets.
- Pyrrolo[3,4-d]pyrimidine Core : This core structure is essential for the anticancer and antimicrobial activities observed in various studies.
- Carboxamide Functionality : The carboxamide group contributes to hydrogen bonding interactions with target proteins, increasing binding affinity.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit notable antitumor properties . For example, studies have shown that N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can induce cytotoxic effects against various human tumor cell lines. The National Cancer Institute has reported moderate antitumor activity linked to similar structures, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : Targeting specific enzymes involved in cell growth.
- Receptor Modulation : Enhancing binding affinity to receptors that regulate apoptosis and cell survival pathways.
Antimicrobial Effects
The compound has demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays suggest efficacy against resistant strains, indicating its potential in treating infections. Mechanisms proposed include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of bacterial protein synthesis by targeting ribosomal functions.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, with IC50 values demonstrating significant potency.
- Antimicrobial Research : A research article in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents.
Material Science Applications
This compound is also being explored for applications in material science due to its unique structural properties. Research indicates potential uses in:
- Organic Electronics : As a semiconductor material in organic light-emitting diodes (OLEDs) due to its electronic properties.
- Polymer Chemistry : Incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarity
The pyrrolo[3,4-d]pyrimidine scaffold is highly modular, allowing diverse substitutions. Key analogs include:
*Similarity Index calculated via structural alignment (data from ).
The 3-chlorophenyl carboxamide group distinguishes the target compound from tert-butyl-protected analogs, likely enhancing its binding affinity to biological targets due to the aromatic and electron-withdrawing Cl substituent.
Physicochemical and Stability Profiles
- Thermal Stability : Decomposition temperatures for tert-butyl-protected analogs exceed 250°C, suggesting robust thermal stability under standard handling conditions .
- Solubility : The 3-chlorophenyl carboxamide group likely reduces aqueous solubility compared to tert-butyl carboxylates, necessitating formulation optimization for in vivo studies.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-pyrrolopyrimidine carboxamide derivatives?
Methodological Answer: A robust approach involves double nucleophilic aromatic substitution (SNAr) using tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate as a key intermediate. For example:
- React the dichloro intermediate with 3-chloroaniline in the presence of DIPEA (N,N-diisopropylethylamine) in n-butanol under microwave irradiation (120°C, 2 h) to install the chlorophenyl group.
- Subsequent Boc-deprotection and carboxamide formation can be achieved via acidic or catalytic conditions .
| Example Reaction Conditions |
|---|
| Reactant: tert-Butyl 2,4-dichloro-pyrrolopyrimidine (0.20 mmol) |
| Solvent: n-butanol |
| Base: DIPEA (6 equiv) |
| Temperature: Microwave, 120°C |
| Yield: ~22% after HPLC purification |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR: Use H/C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, pyrrolopyrimidine carbons at δ 150–160 ppm).
- X-ray crystallography: Resolve regiochemical ambiguities, as seen in analogous ethyl pyrrolopyrimidine carboxylate derivatives .
- HRMS: Validate molecular weight (expected [M+H] for CHClNO: ~297.04) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of pyrrolopyrimidine carboxamides?
Methodological Answer:
- Substituent effects: Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-position of the phenyl ring to enhance target binding, as demonstrated in DPP4 inhibitors (e.g., BMS-767778) .
- Core modifications: Replace the pyrrolopyrimidine with pyrazolopyrimidine to assess impact on kinase inhibition (see HS38/HS43 derivatives for case studies) .
| SAR Example |
|---|
| Compound: BMS-767778 (DPP4 inhibitor) |
| Key modification: 2-Methyl group on pyrrolopyridine |
| Outcome: Improved selectivity (IC < 10 nM) and reduced off-target liability |
Q. How do researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay validation: Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives. For example, liver toxicity in fluorinated BACE1 inhibitors (LY-2886721) was detected only in vivo, not in vitro .
- Metabolic profiling: Use microsomal stability assays (human/rat liver microsomes) to identify reactive metabolites that may skew activity .
Q. What strategies improve reaction yields in microwave-assisted syntheses?
Methodological Answer:
- Solvent optimization: Polar aprotic solvents (DMF, NMP) enhance microwave absorption but may increase side reactions. n-Butanol balances reactivity and solubility .
- Catalyst screening: Test Pd/C or CuI for coupling steps, as seen in pyrazolopyrimidine thioether syntheses (yield improvement from 22% to 35%) .
Data Contradiction Analysis
Q. Why do chlorophenyl-substituted pyrrolopyrimidines exhibit variable solubility across studies?
Methodological Answer:
- Crystalline vs. amorphous forms: Polymorphism (e.g., hydrate vs. anhydrous forms) affects solubility. Characterize via DSC/XPRD .
- Counterion effects: Hydrochloride salts (common in bioactive compounds) improve aqueous solubility but may reduce membrane permeability .
Key Safety and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
